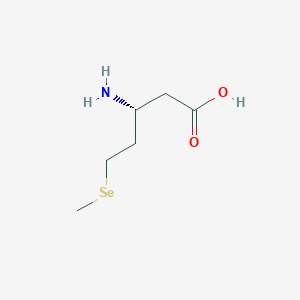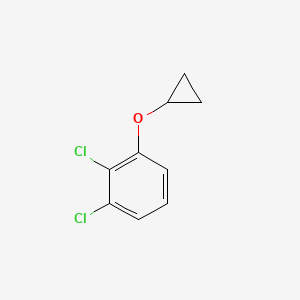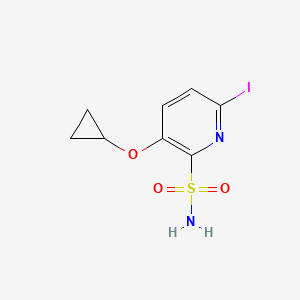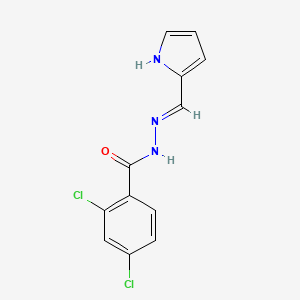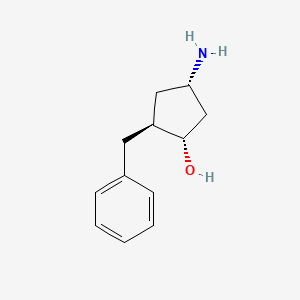![molecular formula C24H31N5O4S2 B14806226 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide CAS No. 1350455-59-2](/img/structure/B14806226.png)
4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core, a morpholinoethyl group, and a tert-butylsulfamoylphenyl moiety.
Preparation Methods
The synthesis of 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide involves multiple steps, including the formation of the thieno[3,2-c]pyridine core, the introduction of the amino and carboxamide groups, and the attachment of the morpholinoethyl and tert-butylsulfamoylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide is unique due to its specific structural features and the presence of the thieno[3,2-c]pyridine core. Similar compounds include:
- 2-Amino-4-methylsulfanyl-butyric acid tert-butyl ester
- 2-Amino-6-benzyloxycarbonylamino-hexanoic acid tert-butyl ester
- 2-(4-Acetylamino-benzenesulfonylamino)-4-methylsulfanyl-butyric acid
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
CAS No. |
1350455-59-2 |
|---|---|
Molecular Formula |
C24H31N5O4S2 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
4-amino-2-[4-(tert-butylsulfamoyl)phenyl]-N-(2-morpholin-4-ylethyl)thieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C24H31N5O4S2/c1-24(2,3)28-35(31,32)17-6-4-16(5-7-17)20-14-18-21(34-20)19(15-27-22(18)25)23(30)26-8-9-29-10-12-33-13-11-29/h4-7,14-15,28H,8-13H2,1-3H3,(H2,25,27)(H,26,30) |
InChI Key |
ILYLHLOBPWMKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(S2)C(=CN=C3N)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


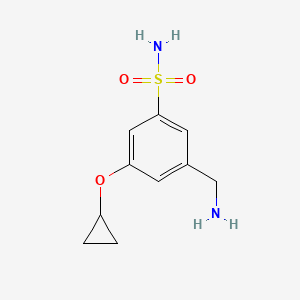
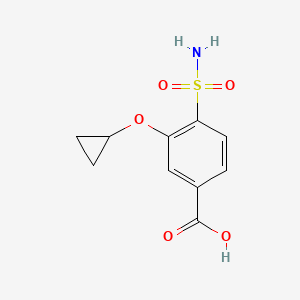
methanone](/img/structure/B14806155.png)

![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
![N-[4-({2-[(3-iodo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14806174.png)
